WRG-28

Allosteric inhibition Extracellular domain Receptor tyrosine kinase

WRG-28 (CAS 1913291-02-7) is a small-molecule allosteric inhibitor of discoidin domain receptor 2 (DDR2), a collagen-activated receptor tyrosine kinase implicated in tumor invasion, metastasis, and stromal remodeling. Unlike conventional ATP-competitive tyrosine kinase inhibitors (TKIs), WRG-28 binds the extracellular domain (ECD) of DDR2 and disrupts receptor–collagen ligand interactions via allosteric modulation, preventing receptor dimerization/multimerization without occupying the intracellular ATP-binding pocket.

Molecular Formula C21H18N2O5S
Molecular Weight 410.4 g/mol
Cat. No. B10818722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRG-28
Molecular FormulaC21H18N2O5S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3
InChIInChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3
InChIKeyAARVTLIQNGAELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WRG-28: A Selective, Extracellularly Acting Allosteric DDR2 Inhibitor for Tumor–Stroma Targeting Research


WRG-28 (CAS 1913291-02-7) is a small-molecule allosteric inhibitor of discoidin domain receptor 2 (DDR2), a collagen-activated receptor tyrosine kinase implicated in tumor invasion, metastasis, and stromal remodeling [1]. Unlike conventional ATP-competitive tyrosine kinase inhibitors (TKIs), WRG-28 binds the extracellular domain (ECD) of DDR2 and disrupts receptor–collagen ligand interactions via allosteric modulation, preventing receptor dimerization/multimerization without occupying the intracellular ATP-binding pocket [1]. WRG-28 inhibits DDR2–collagen binding with an IC₅₀ of 230 ± 75 nM and blocks collagen I-mediated DDR2 tyrosine phosphorylation in cells with an IC₅₀ of 286 ± 124 nM, while sparing the closely related DDR1 receptor and other RTKs [1][2].

Why DDR2-Targeting ATP-Competitive TKIs Cannot Substitute for WRG-28 in Tumor–Microenvironment Studies


DDR2 inhibitors currently available for research procurement fall into two classes: intracellular ATP-competitive TKIs (e.g., DDR2-IN-1/ALW-II-49-7) and the extracellularly acting allosteric inhibitor WRG-28 [1]. ATP-competitive DDR2 inhibitors bind the conserved kinase domain and commonly exhibit off-target activity against DDR1 and other kinases; for example, DDR2-IN-1 inhibits DDR1 with sub-100 nM potency . Furthermore, acquired gatekeeper mutations in the DDR2 kinase domain (e.g., T654I) confer resistance to ATP-competitive TKIs, whereas WRG-28 retains full inhibitory activity against these mutants because its binding site on the ECD is structurally distinct [1]. The multi-kinase inhibitor nintedanib, sometimes used as a DDR2 tool compound, simultaneously inhibits VEGFR, PDGFR, FGFR, and Src family kinases, confounding mechanistic interpretation in fibrosis and oncology models [2]. These fundamental mechanistic differences mean that substituting WRG-28 with an ATP-competitive TKI or a multi-kinase inhibitor will yield materially different experimental outcomes in any assay system where DDR2 signaling specificity, stromal cell contributions, or drug-resistant mutants are under investigation.

WRG-28 Product-Specific Quantitative Differentiation Evidence vs. Closest Comparators


Allosteric ECD Inhibition vs. ATP-Competitive Kinase Domain Inhibition: Mechanistic Binding Mode Differentiation

WRG-28 inhibits DDR2 via allosteric modulation of the extracellular domain, disrupting receptor dimerization/multimerization required for collagen binding. This is experimentally distinct from ATP-competitive DDR2 inhibitors such as DDR2-IN-1 (ALW-II-49-7), which target the intracellular kinase domain [1]. In size exclusion chromatography, 1 μM WRG-28 reduced the DDR2 ECD oligomer fraction and increased the monomer fraction, confirming disruption of receptor quaternary structure [1]. In displacement assays, WRG-28 (250–500 nM) accelerated dissociation of pre-formed DDR2–collagen peptide complexes in a dose-dependent manner, an activity not shared by kinase domain inhibitors [1]. This allosteric ECD-targeting mechanism is rare among RTK small-molecule inhibitors and provides a means to selectively disrupt receptor–ligand interactions without competing for the ATP-binding site [2].

Allosteric inhibition Extracellular domain Receptor tyrosine kinase DDR2

DDR2 Selectivity Over DDR1: WRG-28 Shows No Detectable DDR1 Inhibition, Unlike ATP-Competitive DDR2 Inhibitors

WRG-28 demonstrates exclusive selectivity for DDR2 over the closely related DDR1 receptor. In HEK293 cells, collagen I-induced tyrosine phosphorylation of DDR1 was completely unaffected by WRG-28 treatment [1]. Biolayer interferometry (BLI) confirmed dose-dependent association of WRG-28 with DDR2 ECD but no detectable binding to DDR1 ECD [1]. This is in contrast to DDR2-IN-1 (ALW-II-49-7), which inhibits both DDR2 (IC₅₀ 18.6 nM) and DDR1, as well as EphB2 (IC₅₀ 40 nM), and shows activity across a broader panel of kinases . Even nintedanib, sometimes employed as a DDR2 tool, is a non-specific inhibitor of multiple tyrosine kinases including VEGFR, PDGFR, and FGFR [2]. WRG-28 treatment also did not affect phosphorylation of unrelated RTKs in signaling arrays [1].

DDR2 selectivity DDR1 Isoform selectivity Kinase selectivity

Activity Against TKI-Resistant DDR2 Gatekeeper Mutations: WRG-28 Retains Full Potency on DDR2 T654I

Acquired gatekeeper mutations in the DDR2 kinase domain (e.g., T654I) confer resistance to ATP-competitive TKIs by sterically hindering drug access to the ATP-binding pocket [1]. WRG-28, by targeting the extracellular domain via an allosteric mechanism structurally independent of the ATP-binding site, maintains inhibitory activity against these TKI-resistant DDR2 mutants . In HEK293 cells expressing the DDR2 T654I mutant, WRG-28 at 0.5–1 μM inhibited collagen I-mediated DDR2 phosphorylation, demonstrating that its allosteric binding site on the ECD is unaffected by intracellular kinase domain mutations . This property directly addresses a known limitation of ATP-competitive DDR2 inhibitors and provides a tool compound for studying DDR2 signaling in the context of acquired TKI resistance.

Drug resistance Gatekeeper mutation DDR2 T654I TKI resistance

Dual Targeting of Tumor Cells and Tumor Stroma: WRG-28 Inhibits CAF-Mediated Pro-Invasive ECM Remodeling

WRG-28 simultaneously inhibits DDR2 signaling in both tumor epithelial cells and cancer-associated fibroblasts (CAFs), disrupting the bidirectional tumor–stroma crosstalk that drives metastasis [1]. In BT549 and 4T1 breast cancer cells, WRG-28 (1 μM, 48 h) inhibited DDR2-mediated tumor cell invasion and migration . In CAFs co-cultured with primary tumor organoids, WRG-28 (1 μM, 4 days) inhibited the DDR2-dependent stromal support of tumor organoid invasion . In vivo, WRG-28 (10 mg/kg, i.v., single daily for 7 days) significantly reduced metastatic breast tumor cell colonization in the lungs in mouse models [1]. A 2025 study further demonstrated that WRG-28 uniquely dissociates DDR2–collagen complexes, disrupts receptor aggregation, and effectively eliminates CAFs while inhibiting breast cancer cell invasion; tumor stiffness was reduced from 61.12 kPa to 13.91 kPa [2]. In contrast, ATP-competitive DDR2 inhibitors such as DDR2-IN-1 have shown limited effects on the proliferation of DDR2-mutated cancer cell lines and have not been evaluated for CAF-directed activity in comparable detail .

Cancer-associated fibroblasts Tumor microenvironment ECM remodeling Stromal targeting

WRG-28 Augments Fibroblast Apoptosis and Attenuates Fibrosis — Distinguished from Nintedanib's Multi-Kinase Mechanism

In a 2023 study directly comparing WRG-28 with the clinically approved anti-fibrotic agent nintedanib, WRG-28 augmented fibroblast apoptosis and attenuated fibrosis through specific DDR2 inhibition, while nintedanib acted as a non-specific inhibitor of multiple tyrosine kinases including VEGFR, PDGFR, FGFR, and indirectly DDR2 [1]. The study further demonstrated that fibroblast type I collagen autocrine signaling is regulated by DDR2 through both kinase-dependent and kinase-independent functions, a mechanistic distinction revealed only by using the specific allosteric DDR2 inhibitor WRG-28 rather than the multi-kinase inhibitor nintedanib [1]. This finding establishes WRG-28 as the appropriate tool for dissecting DDR2-specific contributions to fibroblast biology and fibrosis, whereas nintedanib's multi-kinase profile precludes clean mechanistic attribution of anti-fibrotic effects to DDR2 inhibition alone.

Fibrosis Fibroblast apoptosis Nintedanib Pulmonary fibrosis

Cross-Disease In Vivo Efficacy: WRG-28 Validated in Breast Cancer Metastasis and Rheumatoid Arthritis Models

WRG-28 has demonstrated statistically significant in vivo efficacy across two mechanistically distinct disease models, expanding its utility beyond oncology alone. In experimental mouse models of breast cancer, WRG-28 (10 mg/kg, i.v., single daily for 7 days) significantly reduced metastatic lung colonization of breast tumor cells [1]. In the collagen antibody-induced arthritis (CAIA) mouse model of rheumatoid arthritis, WRG-28 (10 mg/kg, i.v., single daily for 21 days) decreased both the inflammatory reaction and joint destruction [2]. A separate study confirmed that WRG-28 attenuates biochemical DDR2 signaling in breast tumors in vivo following a single i.v. dose of 10 mg/kg [2]. In contrast, DDR2-IN-1 has been primarily evaluated in osteoarthritis models and DDR2-mutated NSCLC cell lines, with limited published in vivo metastasis or arthritis efficacy data of comparable depth .

In vivo efficacy Metastasis Rheumatoid arthritis CAIA model

WRG-28: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Tumor–Microenvironment Interaction and Metastasis Studies Requiring Simultaneous Tumor Cell and Stromal DDR2 Inhibition

WRG-28 is the DDR2 inhibitor of choice for metastasis research programs where experimental objectives require concurrent targeting of DDR2 signaling in both tumor epithelial cells and cancer-associated fibroblasts (CAFs). Its documented ability to inhibit tumor cell invasion and migration (BT549, 4T1 cells at 1 μM, 48 h) while simultaneously suppressing CAF-mediated pro-invasive ECM remodeling (tumor organoid co-cultures, 1 μM, 4 days) enables studies of bidirectional tumor–stroma crosstalk that ATP-competitive DDR2 inhibitors have not been shown to address . In vivo, the validated dosing regimen of 10 mg/kg i.v. daily for 7 days, with demonstrated reduction of metastatic lung colonization, provides a reproducible protocol for preclinical metastasis intervention studies [1].

DDR2-Specific Mechanistic Studies Where DDR1 or Multi-Kinase Confounding Must Be Excluded

For signaling studies requiring clean interpretation of DDR2-specific biology without DDR1 crosstalk, WRG-28 is the only commercially available DDR2 inhibitor with experimentally demonstrated isoform exclusivity—no detectable DDR1 binding by biolayer interferometry and no inhibition of collagen I-induced DDR1 tyrosine phosphorylation . This property is critical in fibroblast biology and fibrosis research, where both DDR1 and DDR2 are co-expressed and where the widely used multi-kinase inhibitor nintedanib introduces confounding effects via VEGFR, PDGFR, and FGFR inhibition. The 2023 head-to-head study by Ling et al. specifically employed WRG-28 to resolve DDR2 kinase-dependent vs. kinase-independent functions that could not be deconvolved using nintedanib [1].

Drug Resistance Research: Screening Against DDR2 Gatekeeper Mutations That Evade ATP-Competitive TKIs

WRG-28 enables investigation of DDR2 inhibitor resistance mechanisms that are inaccessible to ATP-competitive TKIs. Its allosteric binding site on the DDR2 extracellular domain is structurally distinct from the intracellular kinase domain, allowing WRG-28 to retain full inhibitory activity against acquired DDR2 gatekeeper mutations such as T654I at concentrations of 0.5–1 μM . This makes WRG-28 an essential tool compound for research groups studying TKI resistance in DDR2-driven cancers or screening for combination strategies that pair allosteric ECD inhibitors with ATP-competitive agents to prevent or overcome resistance [1].

Cross-Disease In Vivo Pharmacology: Fibrosis, Arthritis, and Oncology Studies with Published Dosing Protocols

WRG-28 is the DDR2 inhibitor with the broadest published in vivo validation across disease indications. Researchers can reference established protocols: 10 mg/kg i.v. daily for 7 days for breast cancer metastasis models , 10 mg/kg i.v. daily for 21 days for CAIA rheumatoid arthritis models [1], and single-dose i.v. administration for acute DDR2 signaling attenuation in tumors . A validated UPLC–MS/MS method for simultaneous quantification of WRG-28 and DDR2-IN-1 in plasma and brain tissue has been published, with a linear calibration range of 1–1000 ng/mL, supporting pharmacokinetic and blood–brain barrier penetration studies . This methodological infrastructure reduces analytical development burden for research groups initiating in vivo DDR2 pharmacology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRG-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.